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Compound of Interest

Compound Name: Satratoxin H

Cat. No.: B1236176

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a potent trichothecene mycotoxin produced by the fungus Stachybotrys
chartarum, a mold often found in water-damaged buildings. As a member of the macrocyclic
trichothecene family, Satratoxin H is recognized for its significant cytotoxicity and has been
implicated in various health issues associated with mold exposure. This technical guide
provides an in-depth overview of the chemical structure, physicochemical properties, and
known biological activities of Satratoxin H, with a focus on its mechanism of action. Detailed
experimental protocols for its isolation, characterization, and the assessment of its biological
effects are also presented to support further research and drug development efforts.

Chemical Structure and Properties

Satratoxin H possesses a complex macrocyclic structure characteristic of trichothecenes,
featuring a 12,13-epoxy ring and a macrocyclic ester linkage. The definitive structure was
elucidated through spectroscopic methods, primarily proton and carbon-13 nuclear magnetic
resonance (NMR) spectroscopy.

Table 1: Chemical and Physical Properties of Satratoxin H
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Property

Value

Reference

CAS Number

53126-64-0

[1112][31[4]

Molecular Formula

C29H3609

[2](3]

Molecular Weight

528.6 g/mol

[2](3]

IUPAC Name

(2'S,4E,9R,10E,127,16R,16aS
,18R,19aR,23aR,25R)-6,7,16,
16a,19a,22-hexahydro-25-
hydroxy-9-[(1S)-1-
hydroxyethyl]-16a,21-dimethyl-
spiro[5,9:16,18-dimethano-
1H,3H,23H-[1]
[5]trioxacyclooctadecino[3,4-d]
[1]benzopyran-17(18H),2'-
oxirane]-3,14(9H)-dione

[2]

Solubility

Soluble in dichloromethane,
DMSO, and ethanol. Almost

completely insoluble in water.

[2](3]

Appearance

Crystalline solid

[2]

Storage Conditions

Store at -20°C, protected from
light.

[4]

Table 2: 1H and 3C NMR Spectral Data for Satratoxin H in CDCls

(Data sourced from Eppley et al., 1977, J. Org. Chem.)
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'H Chemical Shift (ppm,

Position 13C Chemical Shift (ppm) Lo .
multiplicity, J in Hz)

2 78.9 3.80 (d, 4.0)

3 41.5 2.95 (d, 4.0)

4 70.8 4.25 (d, 5.0)

5 139.6 5.60 (d, 5.0)

6 43.1 2.20 (m)

7 22.9 1.80 (m), 1.65 (m)

8 127.5 5.40 (t, 8.0)

9 134.5 -

10 118.2 5.85 (d, 11.0)

11 66.2 3.65 (d, 5.0)

12 65.1 -

13 47.3 3.05 (d, 3.5), 2.80 (d, 3.5)

14 7.8 0.80 (s)

15 6.5 1.75 (s)

16 20.1 1.25 (d, 7.0)

2' 165.8 -

3 117.9 5.80 (d, 15.0)

4 145.1 7.30 (dd, 15.0, 11.0)

5' 125.8 6.20 (t, 11.0)

6' 138.2 6.05 (dd, 11.0, 9.0)

7 32.1 2.40 (m)

8' 30.2 2.10 (m)

o 70.1 4.10 (m)
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10' 68.2 4.00 (g, 7.0)
11' 20.5 1.20 (d, 7.0)
12' 75.3 4.40 (m)

13' 164.2

Experimental Protocols
Isolation and Purification of Satratoxin H from
Stachybotrys chartarum Cultures

This protocol is based on methods described for the extraction and purification of mycotoxins
from fungal cultures.

1. Fungal Culture:

¢ Inoculate Stachybotrys chartarum (genotype S) strains onto Potato Dextrose Agar (PDA) or
Malt Extract Agar (MEA).[6]

¢ Incubate the cultures in the dark at 25°C for 15-21 days to allow for sufficient growth and
toxin production.[6]

2. Extraction:
e From a mature culture plate, cut out three agar plugs (6 mm diameter).
e Place the agar plugs into a 2 mL screw-top vial.

e Add 1.0 mL of extraction solvent (ethyl acetate/dichloromethane/methanol, 3:2:1, v/vlv,
containing 1% formic acid).

» Sonicate the vial for 60 minutes to facilitate the extraction of the mycotoxins.
o Centrifuge the vial to pellet the agar and cellular debris.

o Carefully transfer the supernatant to a clean vial.
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o Repeat the extraction process on the pellet to ensure complete recovery.
o Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
3. Purification:

o Re-dissolve the dried extract in a minimal amount of a suitable solvent for chromatography
(e.g., dichloromethane or a mixture of hexane and ethyl acetate).

o The purification is typically achieved using column chromatography on silica gel.

e The specific elution gradient will need to be optimized but generally involves a step-wise or
gradient increase in polarity, for example, starting with hexane and gradually increasing the
proportion of ethyl acetate.

o Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid
chromatography (HPLC) to identify fractions containing Satratoxin H.

o Combine the pure fractions and evaporate the solvent to yield purified Satratoxin H.
4. Characterization:

» Confirm the identity and purity of the isolated Satratoxin H using analytical techniques such
as HPLC, mass spectrometry (MS), and NMR spectroscopy.

Fungal Culture Extraction Purification & Characterization
D D G G o G G B G o o e o e )

Click to download full resolution via product page

Workflow for the Isolation and Characterization of Satratoxin H.

Cytotoxicity Assessment of Satratoxin H using MTT
Assay
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This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide (MTT) assay to determine the cytotoxicity of Satratoxin H on PC12 cells.

1. Cell Culture:

e Culture PC12 cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal
bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO..

2. Cell Plating:

o Seed the PC12 cells into a 96-well plate at a density of 1 x 104 to 5 x 10* cells per well in 100
uL of culture medium.

 Incubate the plate overnight to allow the cells to attach.
3. Treatment with Satratoxin H:
» Prepare a stock solution of Satratoxin H in DMSO.

o Make serial dilutions of Satratoxin H in culture medium to achieve the desired final
concentrations.

e Remove the old medium from the wells and add 100 pL of the medium containing different
concentrations of Satratoxin H. Include a vehicle control (medium with DMSO) and a
negative control (medium only).

 Incubate the plate for 24 to 72 hours.

4. MTT Assay:

o Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

e Add 10 pL of the MTT solution to each well.

 Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

e Add 100 pL of a solubilization solution (e.g., 10% SDS in 0.01 M HCI or acidified
isopropanol) to each well to dissolve the formazan crystals.
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5

Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete
solubilization.

. Data Acquisition:

Read the absorbance of each well at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment group relative to the vehicle
control.

Measurement of Intracellular Reactive Oxygen Species
(ROS)

This protocol utilizes the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay to

measure intracellular ROS levels in PC12 cells treated with Satratoxin H.

. Cell Culture and Plating:

Follow steps 1 and 2 of the MTT assay protocol to culture and plate PC12 cells in a 96-well
plate (a black plate with a clear bottom is recommended for fluorescence assays).

. Treatment with Satratoxin H:

Treat the cells with the desired concentrations of Satratoxin H as described in step 3 of the
MTT assay protocol for a shorter duration, typically 1-6 hours.

. DCFH-DA Staining:

Prepare a 10 mM stock solution of DCFH-DA in DMSO.

Immediately before use, dilute the stock solution in serum-free medium to a final working
concentration of 10-20 uM.

Remove the medium from the wells and wash the cells once with warm PBS.

Add 100 pL of the DCFH-DA working solution to each well.

Incubate the plate at 37°C for 30-45 minutes in the dark.
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4. Data Acquisition:
o After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.
e Add 100 pL of PBS to each well.

o Measure the fluorescence intensity using a fluorescence microplate reader with an excitation
wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

e The fluorescence intensity is proportional to the level of intracellular ROS.

MTT Assay (Cytotoxicity)

Cell Preparation Treatment {Gdd MTT Solul\oHﬂcubale (3-4 hoursD—»[Add Solubilization Solution Read Absorbance (570 nm) }
Y
[ L.

Click to download full resolution via product page
Workflow for Cytotoxicity and ROS Assays.

Biological Activity and Mechanism of Action

Satratoxin H exhibits potent cytotoxicity against a variety of cell lines.[2] Its primary
mechanism of action is the inhibition of protein synthesis, a common feature of trichothecene
mycotoxins. This inhibition is thought to trigger a ribotoxic stress response, leading to the
activation of downstream signaling pathways that culminate in apoptosis, or programmed cell
death.

Studies have shown that Satratoxin H induces apoptosis in PC12 cells, a cell line commonly
used in neurobiological research.[1] This apoptotic process is associated with the generation of
intracellular reactive oxygen species (ROS).[1] The increase in ROS contributes to cellular

damage and further activates stress-related signaling cascades.
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Key signaling molecules implicated in Satratoxin H-induced apoptosis are the mitogen-
activated protein kinases (MAPKS), specifically p38 MAPK and c-Jun N-terminal kinase (JNK).
[1] The activation of these kinases is a critical step in the apoptotic pathway triggered by this
mycotoxin. The use of specific inhibitors for p38 MAPK (SB203580) and JNK (SP600125) has
been shown to reduce Satratoxin H-induced cytotoxicity, confirming their role in the process.[1]
Conversely, inhibition of the extracellular signal-regulated kinase (ERK) pathway did not show a

similar protective effect.[1]
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Signaling Pathway of Satratoxin H-induced Apoptosis.

Conclusion
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Satratoxin H is a biologically active mycotoxin with a well-defined chemical structure and
significant cytotoxic properties. Its ability to inhibit protein synthesis and induce apoptosis
through ROS generation and MAPK signaling makes it a molecule of interest for toxicological
and pharmacological research. The detailed protocols provided in this guide offer a foundation
for researchers to further investigate the properties and effects of Satratoxin H, contributing to
a better understanding of its role in human health and its potential applications or mitigation
strategies in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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